2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(5-methoxy-1,2-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-5-2-3-7-6(4-5)9(12-16-7)8(11)10(13)14/h2-4,8H,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXHGSZGPMZXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The synthesis of 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid generally involves:
- Formation of the Isoxazole Ring: Cyclization of appropriate precursors such as α-ketoesters with hydroxylamine or related intermediates under acidic or basic conditions to form the isoxazole heterocycle.
- Methoxylation: Introduction of the methoxy group on the benzene ring, often performed via methoxylation reactions using methanol and catalysts or via nucleophilic substitution.
- Attachment of the Amino Acid Side Chain: Incorporation of the amino acid moiety, typically by functional group transformations or alkylation reactions to introduce the 2-amino-2-acetic acid structure.
Industrial methods optimize these steps using continuous flow reactors and advanced purification to improve yield and purity.
Detailed Preparation Steps
Isoxazole Ring Formation
- Cyclization Reaction: The isoxazole ring is commonly formed by cyclizing α-ketoesters with hydroxylamine hydrochloride in an alkaline medium. This reaction proceeds via nucleophilic attack of hydroxylamine on the keto group, followed by ring closure to yield the isoxazole nucleus.
- Alternative Routes: Reaction of α-halo carboxylic acid nitriles with hydroxylamine in alkaline conditions can also produce 3-amino isoxazoles through cyclization, as described in patented processes.
Methoxy Group Introduction
- The methoxy substituent on the benzene ring is introduced either by:
- Direct Methoxylation: Treating the aromatic ring with methanol in the presence of acid or base catalysts.
- Alkylation: Using methyl halides or activated methylating agents under controlled conditions to substitute a hydroxy group or halogen on the benzene ring with a methoxy group.
Amino Acid Side Chain Incorporation
- The amino acid moiety is introduced by:
- Alkylation of the Isoxazole Core: Using reagents such as 3-bromopropanoic acid or derivatives to alkylate the isoxazole nitrogen or carbon, followed by hydrolysis and purification steps.
- Hydrolysis of Esters: Ester intermediates are hydrolyzed under acidic or basic conditions to yield the free amino acid.
- Example Reaction Conditions:
- Cyclization of 2-aminophenol derivatives using CDI (carbonyldiimidazole) or triphosgene to form bicyclic intermediates.
- Alkylation with 3-bromopropanoic acid in the presence of potassium carbonate in acetonitrile at elevated temperatures (60–80 °C).
- Hydrolysis of esters to acids using aqueous acid or base at moderate temperatures (80–90 °C).
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Cyclization to form isoxazole | α-Ketoester + Hydroxylamine, alkaline medium | 3-Isoxazolol derivative | High yield; clean cyclization |
| 2 | Methoxylation | Methanol + acid/base catalyst or methyl halide | 5-Methoxy-substituted isoxazole | Controlled substitution |
| 3 | Alkylation | 3-Bromopropanoic acid, K2CO3, MeCN, 60–80 °C | Alkylated ester intermediate | Moderate to high yield |
| 4 | Hydrolysis | Acidic or basic hydrolysis (HCl or NaOH, 80–90 °C) | This compound | Purified amino acid product |
Research Findings and Optimization
- Catalysts and Conditions: Use of CDI or triphosgene for efficient cyclization of 2-aminophenol derivatives improves yields and reduces byproducts.
- Purification: Preparative HPLC with acetonitrile/water gradients containing 0.1% trifluoroacetic acid is effective for isolating pure amino acid derivatives.
- Yield Improvements: Optimization of alkylation and hydrolysis steps, including temperature control and choice of solvent, significantly enhances overall yield and purity.
- Alternative Synthetic Routes: Patented methods suggest that varying the R groups on the isoxazole ring and using α-halo carboxylic acid nitriles can provide versatile access to amino-substituted isoxazoles.
Comparative Notes on Similar Compounds
- Compounds lacking the isoxazole ring but containing the methoxybenzo structure (e.g., 2-Amino-5-methoxybenzoic acid) are synthesized via simpler aromatic substitution and amino acid coupling reactions but lack the unique biological activity conferred by the isoxazole ring.
- Indole derivatives with methoxy substitution have different synthetic routes and biological profiles, highlighting the importance of the isoxazole heterocycle in this compound.
Summary Table of Key Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Isoxazole ring formation | Cyclization of α-ketoester + hydroxylamine | Alkaline medium, moderate heat | High specificity and yield |
| Methoxy group introduction | Methoxylation or alkylation | Methanol + catalyst or methyl halide | Site-selective substitution |
| Amino acid side chain addition | Alkylation with 3-bromopropanoic acid | K2CO3, MeCN, 60–80 °C | Efficient alkylation step |
| Ester hydrolysis | Acidic or basic hydrolysis | HCl or NaOH, 80–90 °C | Converts ester to free acid |
| Purification | Preparative HPLC | Acetonitrile/water gradient + 0.1% TFA | Ensures high purity of final product |
Chemical Reactions Analysis
2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzo[d]isoxazole ring is known to bind to active sites of enzymes, inhibiting their activity. This compound can also modulate signaling pathways by interacting with receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Activity
- GABA Receptor Specificity: Ibotenic acid’s 3-hydroxyisoxazole is critical for GABA receptor binding . The target compound’s methoxybenzo[d]isoxazole may shift activity toward non-GABA targets due to steric and electronic differences.
- Substituent Effects : demonstrates that chlorine substituent positions on phenyl rings significantly impact IC₅₀ values and binding interactions (e.g., hydrogen bond lengths vary by ~0.2 Å). Similarly, the methoxy group’s position on the benzo[d]isoxazole in the target compound could modulate affinity for enzymes or receptors .
Biological Activity
2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features:
- Amino Acid Backbone : The presence of an amino group contributes to its solubility and potential interactions with biological targets.
- Isoxazole Ring : This heterocyclic structure is known for its reactivity and ability to interact with various biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of isoxazole compounds can possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated selective action against Gram-positive bacteria like Bacillus subtilis and antifungal activity against pathogens such as Candida albicans .
Anticancer Potential
Preliminary investigations suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. A study assessing benzoxazole derivatives reported that many showed significant toxicity towards cancer cells while being less toxic to normal cells, indicating a potential therapeutic window for anticancer applications . The structure–activity relationship (SAR) analysis highlighted that modifications in the molecular structure could enhance selectivity and potency against cancer cells.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Receptor Binding : The compound may interact with specific receptors or enzymes involved in metabolic pathways, influencing cellular processes.
- Cytotoxicity Mechanisms : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting a potential mechanism for the observed anticancer activity .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Bernard et al. (2014) | Reported significant cytotoxicity of benzoxazole derivatives on breast cancer cell lines (MCF-7, MDA-MB series). |
| Chung et al. (2015) | Demonstrated antifungal properties against C. albicans for certain derivatives. |
| Kakkar et al. (2018) | Identified structure–activity relationships that could guide future modifications for enhanced biological activity. |
Q & A
Q. What experimental designs validate the compound’s mechanism of action in neurological models?
- Methodological Answer :
- Use ex vivo electrophysiology (patch-clamp) on hippocampal neurons to assess NMDA receptor modulation. Compare with ibotenic acid (a structural analog) at 10–100 µM concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
